molecular formula C18H17BrN2O3 B11058745 5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole

5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B11058745
M. Wt: 389.2 g/mol
InChI Key: DZRODQQOIFJECG-UHFFFAOYSA-N
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Description

5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes bromine, methoxy groups, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions One common method starts with the bromination of 4,5-dimethoxybenzene to introduce the bromine atom This is followed by the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the pyrazole ring can be hydrogenated under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and methoxy groups can influence its binding affinity and specificity, potentially modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-bromo-4,5-dimethoxyphenyl)-1H-pyrazole: Lacks the 4-methoxyphenyl group, which may affect its biological activity and chemical reactivity.

    4-(4-methoxyphenyl)-1H-pyrazole: Lacks the bromine and additional methoxy groups, potentially altering its properties.

    5-(3-chloro-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole: Similar structure with chlorine instead of bromine, which can influence its reactivity and interactions.

Uniqueness

The unique combination of bromine, methoxy groups, and a pyrazole ring in 5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole distinguishes it from other compounds. This structure imparts specific chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C18H17BrN2O3/c1-22-13-6-4-11(5-7-13)14-10-20-21-17(14)12-8-15(19)18(24-3)16(9-12)23-2/h4-10H,1-3H3,(H,20,21)

InChI Key

DZRODQQOIFJECG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=CC(=C(C(=C3)Br)OC)OC

Origin of Product

United States

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